tert-Butyl 5-(2-(1-amino-2-methylpropan-2-yl)-pyridin-4-yl)-4-methylthiazol-2-ylcarbamate tert-Butyl 5-(2-(1-amino-2-methylpropan-2-yl)-pyridin-4-yl)-4-methylthiazol-2-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 1217486-71-9
VCID: VC3072866
InChI: InChI=1S/C18H26N4O2S/c1-11-14(12-7-8-20-13(9-12)18(5,6)10-19)25-15(21-11)22-16(23)24-17(2,3)4/h7-9H,10,19H2,1-6H3,(H,21,22,23)
SMILES: CC1=C(SC(=N1)NC(=O)OC(C)(C)C)C2=CC(=NC=C2)C(C)(C)CN
Molecular Formula: C18H26N4O2S
Molecular Weight: 362.5 g/mol

tert-Butyl 5-(2-(1-amino-2-methylpropan-2-yl)-pyridin-4-yl)-4-methylthiazol-2-ylcarbamate

CAS No.: 1217486-71-9

Cat. No.: VC3072866

Molecular Formula: C18H26N4O2S

Molecular Weight: 362.5 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5-(2-(1-amino-2-methylpropan-2-yl)-pyridin-4-yl)-4-methylthiazol-2-ylcarbamate - 1217486-71-9

Specification

CAS No. 1217486-71-9
Molecular Formula C18H26N4O2S
Molecular Weight 362.5 g/mol
IUPAC Name tert-butyl N-[5-[2-(1-amino-2-methylpropan-2-yl)pyridin-4-yl]-4-methyl-1,3-thiazol-2-yl]carbamate
Standard InChI InChI=1S/C18H26N4O2S/c1-11-14(12-7-8-20-13(9-12)18(5,6)10-19)25-15(21-11)22-16(23)24-17(2,3)4/h7-9H,10,19H2,1-6H3,(H,21,22,23)
Standard InChI Key CAESQZXQAISLSH-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)NC(=O)OC(C)(C)C)C2=CC(=NC=C2)C(C)(C)CN
Canonical SMILES CC1=C(SC(=N1)NC(=O)OC(C)(C)C)C2=CC(=NC=C2)C(C)(C)CN

Introduction

Structure and Chemical Properties

Chemical Structure and Identification

tert-Butyl 5-(2-(1-amino-2-methylpropan-2-yl)-pyridin-4-yl)-4-methylthiazol-2-ylcarbamate is a heterocyclic compound containing pyridine and thiazole moieties with a tert-butyloxycarbonyl (Boc) protecting group. The compound's core structure consists of a 4-methylthiazole ring connected to a pyridine ring at position 4, with the pyridine bearing a 1-amino-2-methylpropan-2-yl substituent at position 2. The thiazole nitrogen at position 2 is protected with a Boc group.

Table 1. Identification and Basic Properties

PropertyValue
CAS Number1217486-71-9
Molecular FormulaC18H26N4O2S
Molecular Weight362.499 g/mol
SMILESCC1=C(SC(NC(=O)OC(C)(C)C)=N1)C1=CC(=NC=C1)C(C)(C)CN
Storage Conditions2-8°C
Purity95% (commercial)

The compound contains multiple functional groups including a primary amine, carbamate, and heterocyclic rings, which contribute to its complex chemical behavior .

Physical Properties

While specific physical property data for this exact compound is limited in the available literature, its structural characteristics suggest certain physical behaviors. The presence of both polar functional groups (amine, carbamate) and nonpolar regions (tert-butyl groups, aromatic rings) indicates amphiphilic properties.

Based on similar heterocyclic compounds containing thiazole and pyridine rings, the following physical properties may be inferred:

Table 2. Predicted Physical Properties

PropertyPredicted Value/Characteristic
Physical AppearanceLikely a crystalline solid
SolubilityModerate solubility in polar organic solvents (DMF, DMSO); limited solubility in water
Melting PointExpected range: 150-200°C (based on similar Boc-protected heterocycles)
UV AbsorptionMultiple chromophores (pyridine, thiazole) suggest strong UV absorption
StabilityModerately stable at room temperature; sensitive to strong acids (Boc deprotection)

The compound's structure suggests it may have limited water solubility due to the presence of hydrophobic groups, though the amine functionality may enhance its solubility in polar solvents .

Synthesis and Preparation Methods

Synthetic Strategies

The synthesis of tert-Butyl 5-(2-(1-amino-2-methylpropan-2-yl)-pyridin-4-yl)-4-methylthiazol-2-ylcarbamate likely involves multiple steps incorporating the key structural components: the thiazole ring, the pyridine ring, and the installation of the 1-amino-2-methylpropan-2-yl substituent and Boc protecting group.

A probable synthetic route may involve:

  • Construction of the appropriately substituted thiazole ring

  • Functionalization of the pyridine ring

  • Cross-coupling to connect the heterocyclic components

  • Installation of the 1-amino-2-methylpropan-2-yl group

  • Boc protection of the thiazole nitrogen

Key Precursors and Intermediates

Several key components and intermediates would be involved in the synthesis:

  • tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate: This precursor or a related compound would provide the 1-amino-2-methylpropan-2-yl substituent .

  • 4-Methylthiazole derivatives: These would serve as building blocks for the thiazole portion of the molecule.

  • Functionalized pyridines: Appropriately substituted pyridines would be needed for incorporation into the final structure.

Organic synthesis techniques such as liquid-liquid extraction, reflux condensation, and purification methods would be employed throughout the multi-step synthesis .

Purification and Characterization

Purification of the final compound would likely involve:

  • Column chromatography using silica gel

  • Recrystallization from appropriate solvents

  • Verification of purity via analytical techniques such as HPLC

Characterization would typically include:

  • NMR spectroscopy (1H and 13C)

  • Mass spectrometry

  • Elemental analysis

  • HPLC analysis for purity determination

Biological Activity and Pharmacological Properties

Structural Features Related to Bioactivity

The compound contains several structural features that suggest potential biological activity:

  • Thiazole ring: Thiazole-containing compounds have demonstrated various biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Pyridine ring: Pyridine is a common pharmacophore in many bioactive compounds.

  • tert-Butyloxycarbonyl (Boc) group: This is typically used as a protecting group in synthesis but could be cleaved to reveal the free amine in a prodrug approach.

  • 1-Amino-2-methylpropan-2-yl side chain: This could confer specific binding properties to biological targets.

Therapeutic AreaRationale
AntibacterialThiazole derivatives have shown activity against various bacterial strains
AntitubercularSimilar heterocyclic compounds have demonstrated activity against Mycobacterium tuberculosis
Anti-inflammatoryPyridine-thiazole hybrids have exhibited anti-inflammatory properties
Kinase InhibitionThe structural components resemble those found in various kinase inhibitors
CancerPI3K pathway inhibition (by structural analogy to other compounds)

It should be noted that these are potential applications based on structural similarity to known bioactive compounds, and specific activity of this exact compound would require experimental verification.

Structure-Activity Relationships

The biological activity of this compound would be influenced by several structural features:

  • The substituents on the thiazole ring (4-methyl group)

  • The linking position between the thiazole and pyridine rings

  • The presence of the 1-amino-2-methylpropan-2-yl group on the pyridine

  • The Boc protection on the thiazole nitrogen

Modifications of these features could potentially modulate activity, selectivity, and pharmacokinetic properties. For instance, research on similar heterocyclic compounds has shown that modifications of the thiazole ring can significantly impact antimicrobial activity and target selectivity .

Analytical Methods and Characterization

Spectroscopic Characterization

The compound's structure can be verified and characterized using various spectroscopic techniques:

NMR Spectroscopy

1H NMR would show characteristic signals for:

  • The tert-butyl group (singlet, typically around 1.4-1.5 ppm)

  • The methyl groups on the 2-methylpropan-2-yl substituent

  • The 4-methyl group on the thiazole ring

  • Aromatic protons from the pyridine ring

  • NH protons from the carbamate and amine groups

13C NMR would provide further structural confirmation with signals corresponding to the carbonyl carbon of the Boc group, quaternary carbons, and aromatic carbons.

Mass Spectrometry

Mass spectrometry would be expected to show a molecular ion peak at m/z 362, corresponding to the molecular weight of the compound, with fragmentation patterns potentially showing loss of the Boc group (m/z -100) as a characteristic fragment.

Chromatographic Analysis

HPLC analysis using appropriate columns and solvent systems would be valuable for assessing the purity of the compound and monitoring reactions during synthesis. Typical conditions might include:

  • C18 reverse-phase column

  • Mobile phase gradient of acetonitrile/water with 0.1% formic acid

  • UV detection at wavelengths corresponding to thiazole and pyridine absorption maxima

X-ray Crystallography

If suitable crystals can be obtained, X-ray crystallography would provide definitive structural confirmation and detailed information about bond lengths, angles, and three-dimensional arrangement.

Applications and Research Developments

Current Research Status

While specific research on tert-Butyl 5-(2-(1-amino-2-methylpropan-2-yl)-pyridin-4-yl)-4-methylthiazol-2-ylcarbamate is limited in the available literature, the compound's structural features suggest potential applications in several research areas:

  • Drug Development: The compound may serve as an intermediate or scaffold in developing drugs targeting specific biological pathways.

  • Structure-Activity Relationship Studies: The compound could be part of a series examining the effects of structural modifications on biological activity.

  • Synthetic Methodology Research: The synthesis of this complex molecule may involve novel methodologies of broader interest in organic synthesis.

Comparison with Related Compounds

Several structurally related compounds have demonstrated interesting biological activities:

Table 4. Comparison with Related Compounds

Related Compound ClassStructural SimilarityReported Activity
Pyrazole-pyridine derivativesSimilar heterocyclic system with different ring arrangementVarious activities including PI3Kα inhibition
2,5-dimethylpyrrole derivativesDifferent heterocyclic system but similar substitution patternsAntitubercular activity
tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamateContains a structural fragment of the target compoundVarious applications as a building block
Thiazole-containing compoundsContains the same thiazole coreWide range of biological activities including antimicrobial and anticancer

Future Research Directions

Future research on this compound might explore:

  • Biological Activity Screening: Comprehensive screening against various biological targets to identify potential therapeutic applications.

  • Structural Modifications: Systematic modification of the structure to develop structure-activity relationships.

  • Improved Synthetic Methods: Development of more efficient synthetic routes.

  • Formulation Studies: Investigation of appropriate formulations for potential drug delivery applications, considering the compound's physicochemical properties.

  • Mechanism of Action Studies: If biological activity is identified, exploring the molecular mechanisms underlying the activity.

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